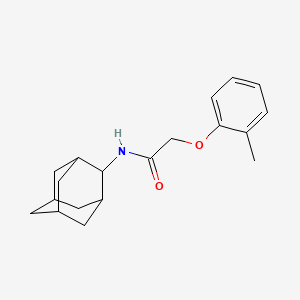![molecular formula C19H23N3O B5880126 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of hydrazide derivatives and has shown potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has also been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. In addition, 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been reported to have a protective effect on liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide in lab experiments is its relatively low toxicity. It has also been reported to have good stability and solubility in various solvents. However, one of the limitations of using 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is its limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide. One area of interest is the development of new derivatives of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide with improved properties. Another area of interest is the investigation of the potential of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide as a lead compound for the development of new drugs. Additionally, the use of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide as a material for drug delivery and as a corrosion inhibitor is an area of ongoing research. Finally, the investigation of the mechanism of action of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide and its effects on various biological pathways is an area that requires further study.
Conclusion:
In conclusion, 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields and purity. 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been investigated for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential as a corrosion inhibitor and material for drug delivery. The future directions for the research on 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide include the development of new derivatives, investigation of its potential as a lead compound for drug development, and further study of its mechanism of action and effects on biological pathways.
Synthesemethoden
The synthesis of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide involves the reaction of 3-methylacetophenone with hydrazine hydrate to form 3-methylphenylhydrazine. This intermediate product is then reacted with 1-phenylethylidene-4-piperidone to obtain 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide. The synthesis of 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been reported in various scientific journals, and the method has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has also been investigated for its potential as a corrosion inhibitor and as a material for drug delivery. In medicinal chemistry, 4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-8-6-11-18(14-15)20-13-7-12-19(23)22-21-16(2)17-9-4-3-5-10-17/h3-6,8-11,14,20H,7,12-13H2,1-2H3,(H,22,23)/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXPEXGAYFEIB-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC(=O)NN=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCCCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylanilino)-N-[(E)-1-phenylethylideneamino]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
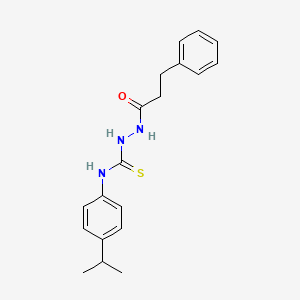
![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

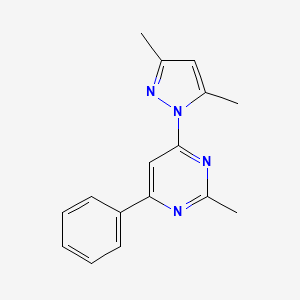
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)
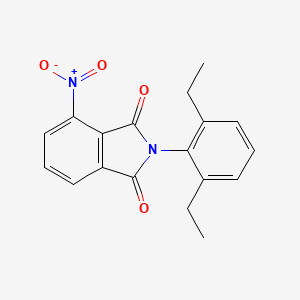
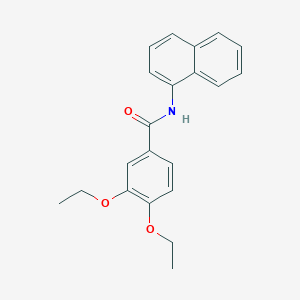
![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)
